
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxynaphthalen-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxynaphthalen-1-yl)propanoic acid is a complex organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methoxynaphthyl moiety. This compound is often used in peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxynaphthalen-1-yl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with 2-methoxynaphthalene-1-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The Fmoc group is removed using a base like piperidine, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxynaphthyl moiety, forming various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the methoxynaphthyl moiety.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Peptide Synthesis: The compound is widely used in the synthesis of peptides due to its stable Fmoc protecting group.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology
Protein Engineering: Used in the modification of proteins to study their structure and function.
Medicine
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxynaphthalen-1-yl)propanoic acid involves its interaction with various molecular targets. The Fmoc group provides stability during peptide synthesis, while the methoxynaphthyl moiety can participate in π-π interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a methoxynaphthyl moiety.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid: Contains a hydroxyphenyl group instead of a methoxynaphthyl moiety.
Uniqueness
Methoxynaphthyl Moiety: The presence of the methoxynaphthyl group provides unique electronic and steric properties, making the compound distinct in its reactivity and applications.
Fmoc Protecting Group: The Fmoc group offers stability and ease of removal, which is advantageous in peptide synthesis.
Properties
Molecular Formula |
C29H25NO5 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxynaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C29H25NO5/c1-34-27-15-14-18-8-2-3-9-19(18)24(27)16-26(28(31)32)30-29(33)35-17-25-22-12-6-4-10-20(22)21-11-5-7-13-23(21)25/h2-15,25-26H,16-17H2,1H3,(H,30,33)(H,31,32)/t26-/m1/s1 |
InChI Key |
KROVDMMSKHMBTG-AREMUKBSSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B12983535.png)
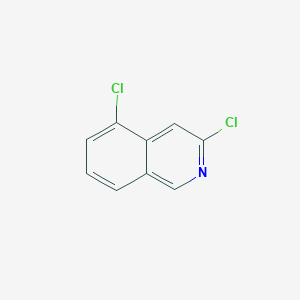
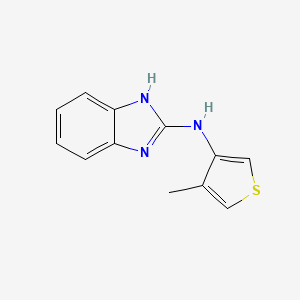
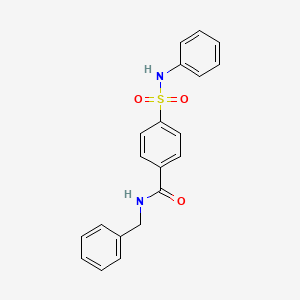
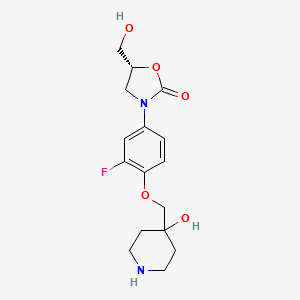
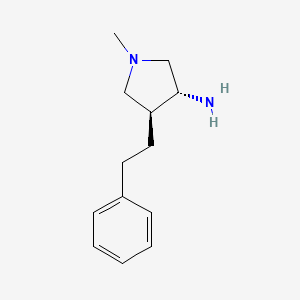

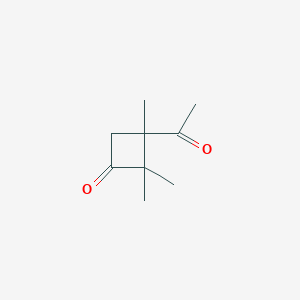
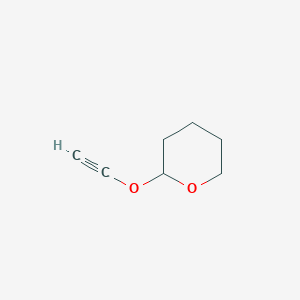
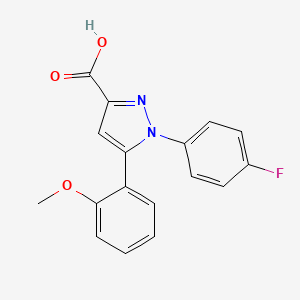

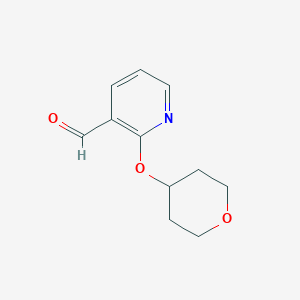
![2,6-Dibromo-5-methylbenzo[d]thiazole](/img/structure/B12983610.png)
![tert-butyl (1R,5S)-9-amino-7-{[(benzyloxy)carbonyl]amino}-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12983617.png)
